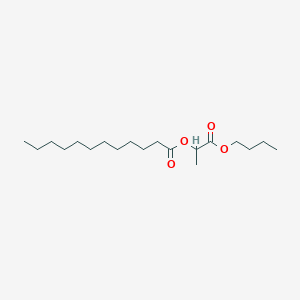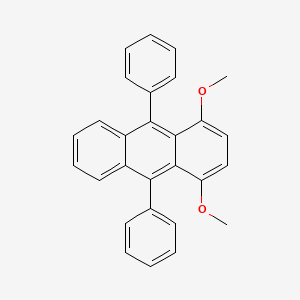
Anthracene, 1,4-dimethoxy-9,10-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, 1,4-dimethoxy-9,10-diphenyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of anthracene, which is known for its applications in organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound is characterized by the presence of two methoxy groups at the 1 and 4 positions and two phenyl groups at the 9 and 10 positions of the anthracene core.
准备方法
The synthesis of anthracene, 1,4-dimethoxy-9,10-diphenyl- typically involves multi-step reactions. One common method is the Suzuki coupling reaction, which uses 9,10-dibromoanthracene and phenylboronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene. The product is then purified using column chromatography to obtain a high yield of the desired compound .
化学反应分析
Anthracene, 1,4-dimethoxy-9,10-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
科学研究应用
Anthracene, 1,4-dimethoxy-9,10-diphenyl- has several scientific research applications:
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for detecting various biological molecules.
Industry: It is used in the development of blue organic light-emitting diodes (OLEDs) and OLED-based displays.
作用机制
The mechanism of action of anthracene, 1,4-dimethoxy-9,10-diphenyl- involves its ability to transfer triplet excitons. This property is particularly useful in photon upconversion technologies, where the compound can absorb low-energy photons and emit higher-energy photons . The molecular targets and pathways involved include the interaction with silicon-based materials and other molecular acceptors, facilitating the transfer of triplet excitons .
相似化合物的比较
Anthracene, 1,4-dimethoxy-9,10-diphenyl- can be compared with other similar compounds such as:
9,10-Diphenylanthracene: This compound is also used in OLEDs and chemiluminescence but lacks the methoxy groups, which can influence its photophysical properties.
9,10-Dimethylanthracene: This derivative has methyl groups instead of phenyl groups, affecting its fluorescence quantum yield and stability.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde: This compound has ethynyl and benzaldehyde groups, which alter its electronic properties and applications.
Anthracene, 1,4-dimethoxy-9,10-diphenyl- stands out due to its unique combination of methoxy and phenyl groups, which enhance its photophysical properties and make it suitable for a wide range of applications.
属性
CAS 编号 |
6274-79-9 |
|---|---|
分子式 |
C28H22O2 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
1,4-dimethoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C28H22O2/c1-29-23-17-18-24(30-2)28-26(20-13-7-4-8-14-20)22-16-10-9-15-21(22)25(27(23)28)19-11-5-3-6-12-19/h3-18H,1-2H3 |
InChI 键 |
QCEOBAZRYYKEKG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)C4=CC=CC=C4)C5=CC=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





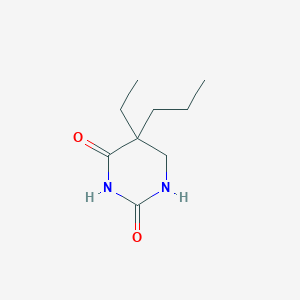


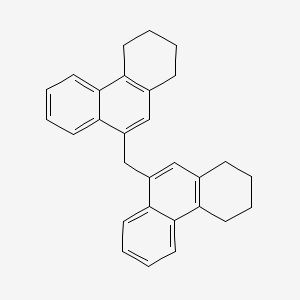
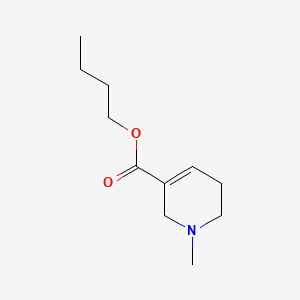
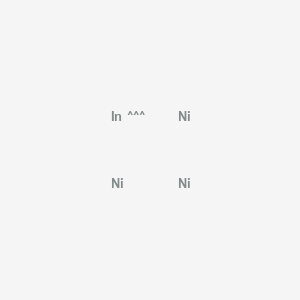
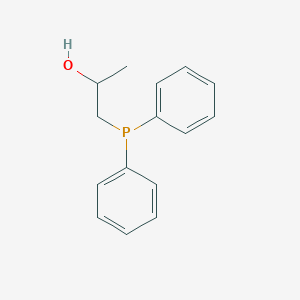
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

